4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-10-5-7-17(8-6-10)14(19)16-13-9-15-12-4-2-1-3-11(12)13/h1-4,9-10,15,18H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOBLJIPPDEYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide typically involves the formation of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis and catalytic hydrogenation processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring enhances the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
Below is a comparative analysis of 4-hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide with structurally related piperidine-carboxamide derivatives:
Pharmacological and Physicochemical Comparisons
Hydroxyl Group Impact: The 4-hydroxy group in the target compound may enhance hydrogen bonding with targets (e.g., kinases or GPCRs) compared to non-hydroxylated analogs like N-ethyl-4-(1H-indol-3-yl)piperidine-1-carboxamide . However, hydroxylation could reduce membrane permeability due to increased polarity.
Indole Modifications :
- 4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide introduces a methyl group on the indole nitrogen, which may protect against metabolic oxidation and extend half-life .
Piperidine Substitution: AZD5363 replaces the hydroxy group with an amino group and adds a pyrrolopyrimidine moiety, significantly enhancing kinase inhibition potency (IC50 < 10 nM for Akt) .
Carboxamide Variations :
- The trimethoxyphenyl group in 4-hydroxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide likely improves solubility but may reduce CNS penetration compared to indole-containing analogs .
Physicochemical and DMPK Properties
- Lipophilicity : The target compound’s XlogP is estimated to be ~2.0 (based on indole and hydroxy group contributions), lower than 4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide (XlogP ~4.4) .
- Metabolic Stability : Methylation of the indole nitrogen (as in 4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide ) may reduce CYP450-mediated metabolism .
Biological Activity
4-Hydroxy-N-(1H-indol-3-yl)piperidine-1-carboxamide is a compound of significant interest due to its unique structural features that combine indole and piperidine moieties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a hydroxyl group on the indole ring, which enhances its solubility and bioavailability compared to other indole derivatives. Its structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Target Pathways
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various pathways. This compound has shown promise in inducing apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and survival, such as Bcl-2 and Bax .
- Antiviral and Antimicrobial Properties : The compound has demonstrated efficacy against several viral strains and bacteria, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Research suggests that this compound may interact with G protein-coupled receptors (GPCRs), indicating potential applications in neuropharmacology, particularly as an antipsychotic agent .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF7 and A549, with IC50 values reported between 0.21 µM to 0.46 µM . Flow cytometric analysis revealed that the compound causes cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.
- Neuropharmacological Research : Preliminary studies suggest that this compound may act as a selective ligand for dopamine receptors, potentially offering new avenues for treating psychiatric disorders.
- Antimicrobial Efficacy : Recent investigations into the antimicrobial properties have shown that the compound can inhibit the growth of pathogenic bacteria, suggesting its potential role in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
